molecular formula C5H5FN2O2 B1196390 6-Fluorothymine CAS No. 31458-36-3

6-Fluorothymine

货号: B1196390
CAS 编号: 31458-36-3
分子量: 144.1 g/mol
InChI 键: YDRTVDABIUUNKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluorothymine is a fluorine-containing analogue of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the substitution of a fluorine atom at the 6th position of the thymine molecule, resulting in unique chemical and biological properties. It is primarily used in scientific research due to its antiviral properties and its role as a precursor to other pharmacologically active compounds .

准备方法

The synthesis of 6-Fluorothymine involves several steps, typically starting with the fluorination of thymine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an anhydrous solvent like acetonitrile at low temperatures to prevent decomposition.

Industrial production methods often involve the use of more scalable processes, such as the continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can involve the use of automated systems to precisely control the addition of reagents and the temperature, ensuring consistent product quality .

化学反应分析

6-Fluorothymine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 6-substituted thymine derivatives, which may have different biological activities.

科学研究应用

Molecular Imaging in Oncology

One of the most significant applications of 6-Fluorothymine is its use as a radiotracer in positron emission tomography (PET) imaging. Specifically, 18F-fluorothymidine (18F-FLT), a radiolabeled form of fluorothymidine, has been extensively studied for its ability to assess tumor proliferation and monitor treatment response.

Case Studies

  • Non-Small Cell Lung Cancer : A study involving patients with advanced non-small cell lung cancer (NSCLC) demonstrated that changes in 18F-FLT PET parameters could predict responses to anti-PD-1 therapy. The disease control rate was found to be 64%, with specific changes in total lesion proliferation (TLP) and standardized uptake values (SUV) indicating treatment efficacy .
  • Diffuse Large B-Cell Lymphoma : Another study highlighted the predictive capabilities of 18F-FLT PET in assessing progression-free survival following chemoimmunotherapy for diffuse large B-cell lymphoma. It was shown to be an early and superior predictor compared to traditional imaging methods .

Cancer Treatment Monitoring

The ability to monitor treatment response is critical in oncology. This compound, through its radiolabeled form, serves as an effective tool for evaluating therapeutic efficacy.

Predictive Biomarker

Research indicates that changes in 18F-FLT uptake can serve as predictive biomarkers for treatment outcomes. For instance, significant decreases in TLP at two weeks post-treatment initiation were associated with non-progressive disease states, while increases indicated potential pseudoprogression .

Clinical Trials

Clinical trials are underway to further validate the use of 18F-FLT PET as a biomarker for various cancers. These studies aim to correlate imaging findings with clinical outcomes, thereby enhancing personalized treatment strategies .

Summary of Biological Activities

The biological activities associated with this compound and its derivatives can be summarized as follows:

Activity TypeObserved EffectReference
Tumor Proliferation ImagingEnhanced visualization of proliferating cells
Treatment Response MonitoringPredictive biomarker for therapy efficacy
Cancer PrognosisCorrelation with progression-free survival

Future Research Directions

Future research on this compound should focus on:

  • Expanding Clinical Applications : Investigating its use across different cancer types beyond NSCLC and lymphoma.
  • Combination Therapies : Exploring how 18F-FLT PET can be integrated with other imaging modalities or therapeutic approaches for comprehensive treatment monitoring.
  • Longitudinal Studies : Conducting long-term studies to assess the impact of early imaging responses on overall survival rates.

相似化合物的比较

6-Fluorothymine is unique among thymine analogues due to the presence of the fluorine atom at the 6th position. This substitution imparts distinct chemical and biological properties that differentiate it from other similar compounds, such as:

    5-Fluorouracil: Another fluorinated pyrimidine used in cancer therapy.

    6-Chlorothymine: A chlorine-substituted analogue of thymine.

    6-Methylthymine: A methyl-substituted analogue of thymine.

The unique properties of this compound, particularly its ability to be incorporated into DNA and disrupt normal cellular processes, make it a valuable tool in scientific research and potential therapeutic applications .

生物活性

6-Fluorothymine (6-FThy) is a fluorinated derivative of thymidine, which has garnered attention for its potential applications in cancer treatment and imaging. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and clinical implications, supported by data tables and relevant case studies.

This compound functions as a nucleoside analog that inhibits DNA synthesis. Its mechanism primarily involves the following processes:

  • Inhibition of DNA Polymerases : 6-FThy is metabolized intracellularly to nucleotide phosphates that can inhibit DNA polymerases. This inhibition leads to premature termination of DNA chain elongation due to the absence of a 3'-hydroxyl group, which is essential for DNA strand extension .
  • Cellular Uptake : The uptake of 6-FThy into cells occurs via active transport and passive diffusion mechanisms. It competes with natural thymidine for incorporation into DNA, thus affecting cellular proliferation rates .

Pharmacological Properties

The pharmacological profile of this compound includes its cytotoxic effects on various cancer cell lines, making it a candidate for therapeutic applications. Key findings include:

  • Cytotoxicity : Studies have demonstrated that 6-FThy exhibits significant cytotoxic effects in vitro against several tumor cell lines. For instance, it has been shown to be more cytotoxic than other thymidine analogs like azidothymidine (AZT) at comparable concentrations .
  • Toxicity Profile : While effective in inhibiting tumor growth, 6-FThy also presents risks of hematological and hepatic toxicity, similar to other nucleoside analogs used in cancer therapy .

Imaging and Monitoring Tumor Proliferation

One notable application of this compound is its use in positron emission tomography (PET) imaging as a marker for tumor proliferation:

  • PET Imaging : 18F-fluorothymidine ([18F]FLT), a radiolabeled form of 6-FThy, has been employed in PET imaging to assess tumor proliferation. Research indicates that [18F]FLT uptake correlates with thymidine kinase 1 (TK1) activity, an enzyme associated with the S-phase of the cell cycle .
  • Clinical Trials : Several clinical trials have evaluated the efficacy of [18F]FLT-PET in predicting treatment responses in patients with various cancers. For example, interim analyses suggest that [18F]FLT-PET may serve as a superior predictor of progression-free survival compared to traditional imaging techniques .

Case Study 1: DLBCL Treatment Monitoring

A study involving patients with diffuse large B-cell lymphoma (DLBCL) treated with R-CHOP chemotherapy demonstrated that interim [18F]FLT-PET scans provided significant prognostic information regarding progression-free survival (PFS). Patients with positive [18F]FLT-PET results showed markedly different outcomes compared to those with negative scans .

ParameteriFLT-PET PositiveiFDG-PET PositivePFS Difference
PFS Rate56%9%47%
Negative Predictive Value (NPV)94%95%1%

Case Study 2: Response to Chemotherapy

Another study assessed the biological activity of [18F]FLT in response to chemotherapy using mice models bearing radiation-induced fibrosarcoma tumors. The results indicated a significant reduction in [18F]FLT uptake post-treatment, correlating with decreased tumor volume and proliferation markers .

Treatment Group[18F]FLT Uptake Reduction (%)Tumor Volume Change (%)
Control--
Post 24h Chemotherapy47.8 ± 7.0-
Post 48h Chemotherapy27.1 ± 3.7-

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 6-Fluorothymine, and how can their efficiency be evaluated?

  • Methodology : Synthesis typically involves fluorination of thymine derivatives using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Efficiency can be assessed via yield optimization, purity analysis (HPLC, NMR), and reaction time comparisons. For reproducibility, researchers should document stoichiometric ratios, solvent systems, and temperature conditions. Structural validation requires 19F-NMR^{19}\text{F-NMR} and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound in vitro?

  • Methodology : Use UV-Vis spectroscopy (λmax ~270 nm for fluorinated pyrimidines), 1H^{1}\text{H}- and 19F-NMR^{19}\text{F-NMR} for structural confirmation. HPLC with a C18 column and mobile phase (e.g., acetonitrile/water) ensures purity. Quantification can employ calibration curves with internal standards. Cross-validate results with FT-IR for functional group analysis .

Q. How does this compound inhibit thymidylate synthase, and what assay systems are suitable for measuring this activity?

  • Methodology : Enzyme inhibition can be studied via spectrophotometric assays monitoring dUMP-to-dTMP conversion. Use recombinant thymidylate synthase, NADPH depletion assays, or radiometric methods with 3H^{3}\text{H}-labeled substrates. Compare IC50 values against 5-fluorouracil as a positive control. Include kinetic analyses (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .

Q. What in vitro models are appropriate for assessing this compound’s cytotoxicity in cancer cells?

  • Methodology : Use MTT or resazurin assays in cell lines (e.g., HeLa, MCF-7). Normalize results to cell viability controls. Include dose-response curves (1–100 µM range) and assess apoptosis via flow cytometry (Annexin V/PI staining). Validate specificity by comparing effects on non-cancerous cells (e.g., HEK293) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodology : Standardize animal models (e.g., Sprague-Dawley rats) and dosing regimens. Use LC-MS/MS for plasma/tissue quantification. Parameters like clearance (CL), volume of distribution (Vd), and half-life (t½) should be calculated using non-compartmental analysis (WinNonlin®). Report inter- and intra-day variability .

Advanced Research Questions

Q. What mechanisms underlie the differential incorporation of this compound into DNA across cancer versus normal cells?

  • Methodology : Employ 3H^{3}\text{H}-labeled this compound to track incorporation via autoradiography or scintillation counting. Compare DNA repair kinetics using comet assays or γH2AX foci imaging. Integrate transcriptomic data (RNA-seq) to identify dysregulated DNA repair pathways (e.g., BRCA1, MLH1) in cancer cells .

Q. How can conflicting reports on this compound’s metabolic stability be resolved?

  • Methodology : Conduct comparative metabolism studies using liver microsomes from multiple species (human, rat, mouse). Quantify metabolites via UPLC-QTOF-MS. Control variables like incubation time, NADPH concentration, and pH. Apply the FINER framework to evaluate study feasibility and relevance .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration for neuro-oncology applications?

  • Methodology : Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to assess permeability (Papp). Modify this compound with prodrug approaches (e.g., esterification) or nanoparticle encapsulation. Validate in vivo via intracranial xenograft models and MRI-based pharmacokinetics .

Q. How does this compound resistance develop in prolonged cancer treatments, and what genomic markers predict it?

  • Methodology : Generate resistant cell lines via chronic exposure (6–12 months). Perform whole-exome sequencing to identify mutations (e.g., in thymidylate synthase or nucleoside transporters). Validate markers using CRISPR-Cas9 knockouts and patient-derived xenografts (PDX) .

Q. What advanced computational models predict this compound’s interactions with novel enzymatic targets?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to screen against targets like DNA polymerases. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD). Cross-reference with cheminformatics databases (PubChem, ChEMBL) for off-target profiling .

Q. Methodological Considerations for Data Contradictions

  • Framework Application : Apply PICOT to dissect variables in conflicting studies (e.g., Population: cell type; Intervention: concentration; Outcome: IC50). Use PEO to isolate exposure conditions (e.g., hypoxia vs. normoxia) .
  • Statistical Reconciliation : Perform meta-analysis (RevMan) to aggregate data, adjusting for heterogeneity via random-effects models. Replicate key experiments under standardized protocols .

属性

IUPAC Name

6-fluoro-5-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRTVDABIUUNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185369
Record name 6-Fluorothymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31458-36-3
Record name 6-Fluoro-5-methyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31458-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorothymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031458363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluorothymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluorothymine
Reactant of Route 2
6-Fluorothymine
Reactant of Route 3
6-Fluorothymine
Reactant of Route 4
6-Fluorothymine
Reactant of Route 5
6-Fluorothymine
Reactant of Route 6
6-Fluorothymine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。